7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran class of compounds.
Preparation Methods
The synthesis of 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves several steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its interaction with cellular signaling pathways .
Comparison with Similar Compounds
7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
2,3-dihydrobenzofuran: Used in the synthesis of various pharmaceuticals.
5-chloro-2-methylbenzofuran: Exhibits anticancer activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-7-9(12-2)5-13-10(7)8(11)4-6/h3-4,9,12H,5H2,1-2H3 |
InChI Key |
XELSZOCYYRXAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCC2NC |
Origin of Product |
United States |
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